A Technical Guide to Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N: Properties, Synthesis, and Applications
A Technical Guide to Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and key applications of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N, an isotopically labeled amino acid derivative crucial for modern proteomics, structural biology, and drug development. This document details its physicochemical characteristics, provides in-depth experimental procedures for its use in Solid-Phase Peptide Synthesis (SPPS), and discusses its role in advanced analytical techniques.
Core Chemical and Physical Properties
Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a derivative of L-aspartic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester.[1][2] Critically, the four carbon atoms of the aspartic acid backbone and the single nitrogen atom are isotopically labeled with ¹³C and ¹⁵N, respectively.[3][4] This labeling provides a distinct mass shift, making it an invaluable tool for quantitative mass spectrometry and NMR-based structural studies.[2][][6]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉[¹³C]₄H₂₅[¹⁵N]O₆ | [4][7] |
| Molecular Weight | 416.41 g/mol | [3][7] |
| CAS Number | 1217468-27-3, 1160760-08-6, 134152-13-9, 387867-74-5 | [1][3][7][8] |
| Appearance | White to off-white solid/powder | [3][9] |
| Purity | Typically ≥95% to ≥98% | [1][4][9] |
| Isotopic Enrichment | Typically 98-99 atom % ¹³C and 98-99 atom % ¹⁵N | [3][4] |
| Mass Shift | M+5 | [3] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [10] |
| Storage Temperature | -20°C to -10°C | [3] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is in the synthesis of isotopically labeled peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][11] The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.
Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
-
Swelling : Place the resin in a reaction vessel and add a sufficient volume of Dimethylformamide (DMF) to cover the resin. Allow the resin to swell for at least 30-60 minutes with gentle agitation.[1][8] After swelling, drain the DMF.
The SPPS Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
2.1. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[8][12]
-
Agitate the mixture for 3-5 minutes and then drain the solution.[7]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7][8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
2.2. Amino Acid Coupling
This step details the incorporation of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N or any other Fmoc-amino acid.
-
Activation : In a separate vial, dissolve Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[7][8] Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[7][8] Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected resin in the reaction vessel.[7]
-
Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[8]
-
Washing : Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.[1]
-
(Optional) Capping : To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.[8]
Cleavage and Deprotection
-
Final Fmoc Deprotection : After the final amino acid has been coupled, perform a final deprotection step as described in section 2.1.
-
Resin Washing and Drying : Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.[7]
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K," which consists of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[13] This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the aspartic acid residue.
-
Peptide Precipitation : Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[9][13]
-
Isolation and Purification : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.[13] Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Visualizing Workflows and Chemical Pathways
General SPPS Workflow
The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for incorporating an isotopically labeled amino acid like Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.
Caption: A high-level workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Application in Quantitative Proteomics
Peptides synthesized with Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N serve as excellent internal standards for absolute quantification of proteins (AQUA) in complex biological samples using mass spectrometry.
Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide.
The Challenge of Aspartimide Formation
A significant side reaction associated with Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate, particularly when the following amino acid is glycine, asparagine, or serine.[14][15] This reaction is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of α- and β-aspartyl peptides, as well as racemization.[15][16]
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Strategies to mitigate aspartimide formation include using milder bases for deprotection, reducing the time of piperidine exposure, or employing alternative side-chain protecting groups for aspartic acid that offer more steric hindrance.[15][17]
Conclusion
Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a vital reagent for researchers in peptide chemistry, proteomics, and drug discovery. Its well-defined chemical properties and isotopic labeling enable the precise synthesis of heavy peptides. These labeled peptides are instrumental as internal standards for accurate protein quantification by mass spectrometry and for elucidating protein structure and dynamics through NMR spectroscopy. While the potential for aspartimide formation requires careful consideration during synthesis design, the protocols and understanding provided in this guide equip researchers to effectively utilize this powerful tool in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. meihonglab.com [meihonglab.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.iris-biotech.de [media.iris-biotech.de]
- 17. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
